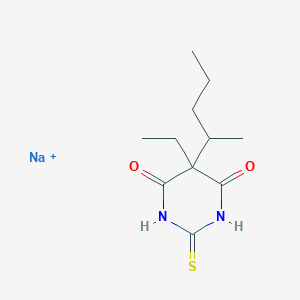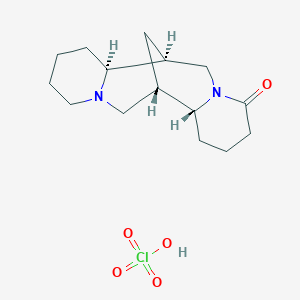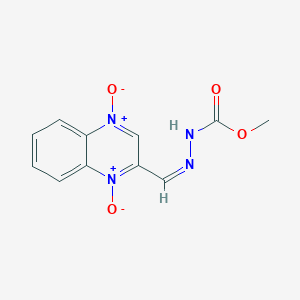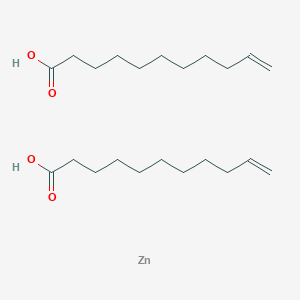
Bis(desenex) ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its antifungal properties and is commonly used in topical treatments for skin infections such as athlete’s foot and jock itch . The compound combines the beneficial properties of zinc, which is essential for various biological functions, and undecylenic acid, which is effective against fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc undecylenate can be synthesized through the reaction of zinc salts with undecylenic acid. One common method involves the reaction of zinc oxide with undecylenic acid in an organic solvent under controlled temperature conditions. The reaction typically proceeds as follows:
ZnO+2C11H20O2→Zn(C11H19O2)2+H2O
Industrial Production Methods
Industrial production of zinc undecylenate often involves the use of zinc acetate or zinc chloride as the zinc source. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. The process ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Zinc undecylenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Substitution: The undecylenate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Ligands such as amines or phosphines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and undecylenic acid derivatives.
Substitution: Various zinc complexes depending on the substituent used
Scientific Research Applications
Zinc undecylenate has a wide range of applications in scientific research:
Biology: Studied for its role in zinc homeostasis and its effects on cellular processes.
Mechanism of Action
The antifungal activity of zinc undecylenate is primarily due to the undecylenic acid component, which disrupts the cell membrane of fungi, leading to cell lysis and death. Zinc ions also play a role by inhibiting the growth of fungi and bacteria. The compound targets the cell membrane and interferes with the synthesis of essential cellular components, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
Undecylenic Acid: The parent compound of zinc undecylenate, used alone as an antifungal agent.
Zinc Oxide: Used for its antimicrobial and wound-healing properties.
Zinc Pyrithione: Another zinc compound with antifungal and antibacterial properties, commonly used in dandruff shampoos.
Uniqueness
Zinc undecylenate is unique in combining the antifungal properties of undecylenic acid with the beneficial effects of zinc. This combination enhances its efficacy and makes it suitable for a wide range of applications, from medical treatments to industrial uses .
Properties
Molecular Formula |
C22H40O4Zn |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
undec-10-enoic acid;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13); |
InChI Key |
RBLUZDDDFHCLDO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)O.C=CCCCCCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


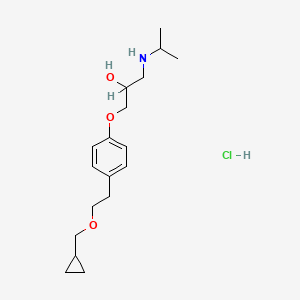

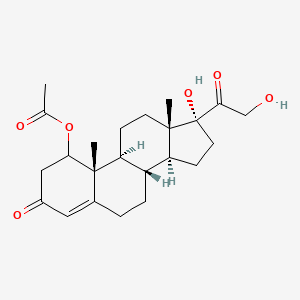
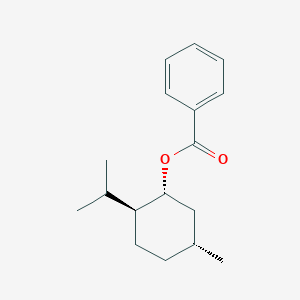
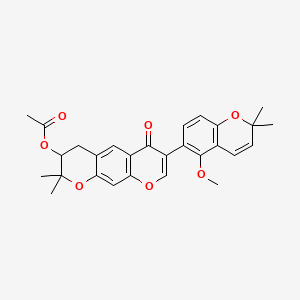
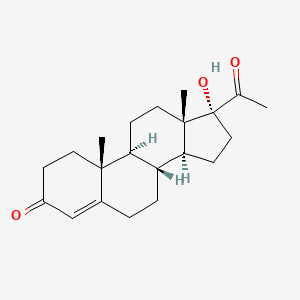
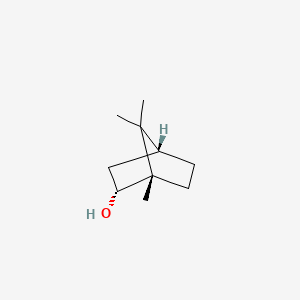
![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)
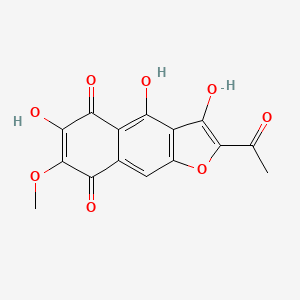
![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)
